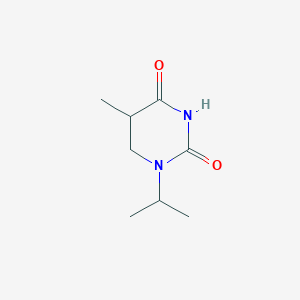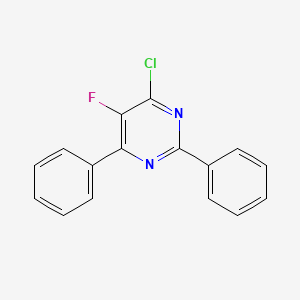
4-Chloro-5-fluoro-2,6-diphenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-2,6-diphenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C16H10ClFN2 This compound is characterized by the presence of a pyrimidine ring substituted with chlorine, fluorine, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2,6-diphenylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-fluoro-2,6-diaminopyrimidine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-fluoro-2,6-diphenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoro-2,6-diphenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoro-2,6-diphenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-5-fluoro-2,6-dimethylpyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoro-6-methylpyrimidine
Uniqueness
4-Chloro-5-fluoro-2,6-diphenylpyrimidine is unique due to the presence of phenyl groups at positions 2 and 6 of the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
Propiedades
Número CAS |
1246555-78-1 |
|---|---|
Fórmula molecular |
C16H10ClFN2 |
Peso molecular |
284.71 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H10ClFN2/c17-15-13(18)14(11-7-3-1-4-8-11)19-16(20-15)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
BCPWQGZLEOITLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


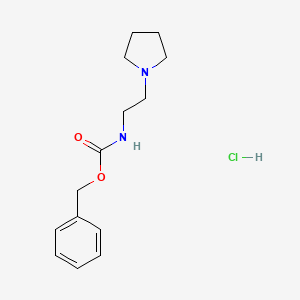
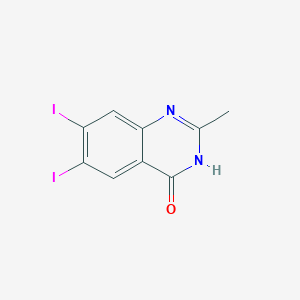
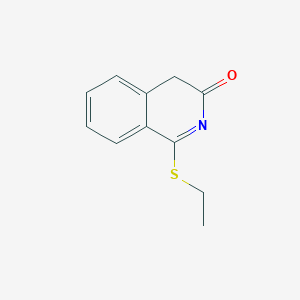
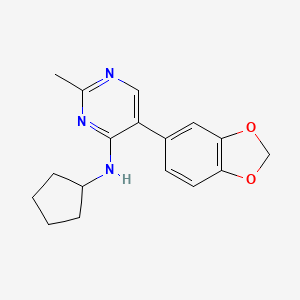
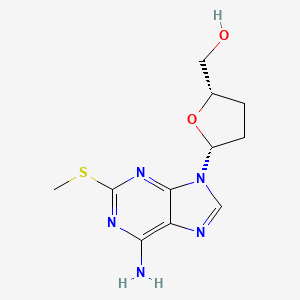
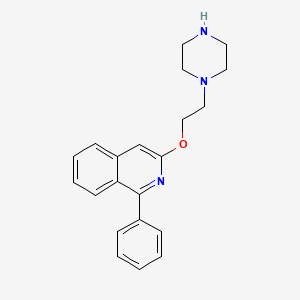

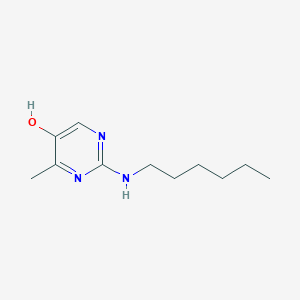
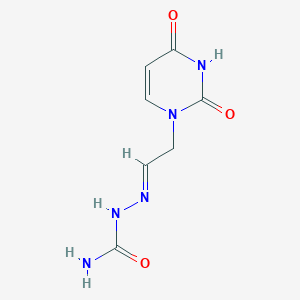
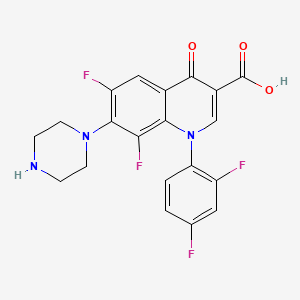
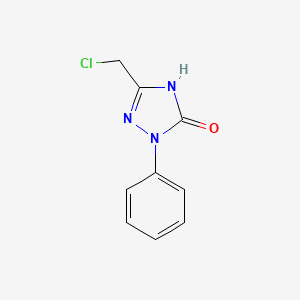
![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)
